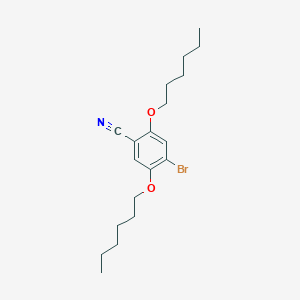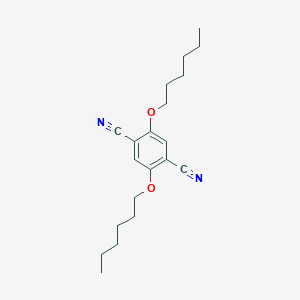![molecular formula C13H10O3S3 B296075 2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid](/img/structure/B296075.png)
2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid, also known as MTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MTC is a thioxoethylidene derivative of dithiole, which has been synthesized through various methods.
作用機序
The mechanism of action of 2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid is not well understood. However, it has been reported to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. 2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. 2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it exhibits various biochemical and physiological effects, making it suitable for studying the mechanisms of action of antioxidants, anti-inflammatory agents, and anticancer agents. However, one limitation is that 2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid is not very soluble in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the study of 2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid. One direction is to explore its potential applications in the field of organic electronics, particularly as a building block for the synthesis of organic semiconductors. Another direction is to investigate its potential applications in the field of catalysis and material science, particularly as a ligand for the synthesis of metal complexes. In addition, further studies are needed to elucidate the mechanisms of action of 2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid and to determine its potential as an antioxidant, anti-inflammatory agent, and anticancer agent.
合成法
2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid can be synthesized through various methods, including the reaction of 2,5-dimercapto-1,3,4-thiadiazole with 4-methoxybenzaldehyde in the presence of a base, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 2,5-dimercapto-1,3,4-thiadiazole with 4-methoxybenzaldehyde in the presence of a catalyst, followed by oxidation with iodine. Both methods have been reported to yield 2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid in good yields.
科学的研究の応用
2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid has been studied extensively due to its potential applications in various fields of research. In the field of organic electronics, 2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid has been used as a building block for the synthesis of organic semiconductors. 2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science. In the field of medicinal chemistry, 2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities.
特性
分子式 |
C13H10O3S3 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
(2Z)-2-[2-(4-methoxyphenyl)-2-sulfanylideneethylidene]-1,3-dithiole-4-carboxylic acid |
InChI |
InChI=1S/C13H10O3S3/c1-16-9-4-2-8(3-5-9)10(17)6-12-18-7-11(19-12)13(14)15/h2-7H,1H3,(H,14,15)/b12-6- |
InChIキー |
KAWADYVCZDRWCY-SDQBBNPISA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(=S)/C=C\2/SC=C(S2)C(=O)O |
SMILES |
COC1=CC=C(C=C1)C(=S)C=C2SC=C(S2)C(=O)O |
正規SMILES |
COC1=CC=C(C=C1)C(=S)C=C2SC=C(S2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)
![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)

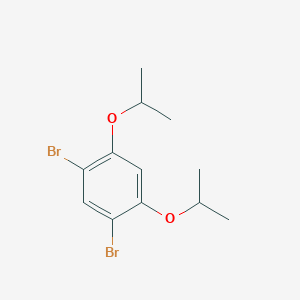
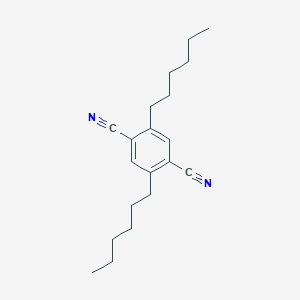
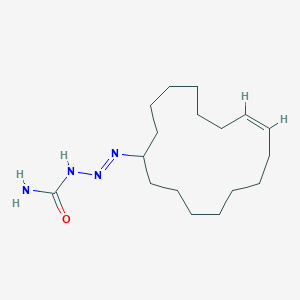
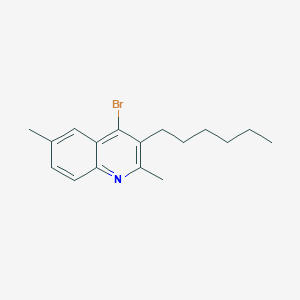
![3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid](/img/structure/B296004.png)
![3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde](/img/structure/B296008.png)
![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)
![4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde](/img/structure/B296012.png)
